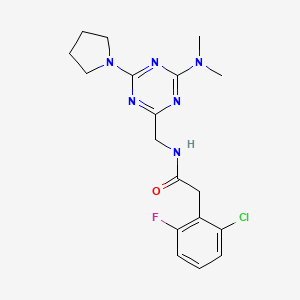
2-(2-chloro-6-fluorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H22ClFN6O and its molecular weight is 392.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-chloro-6-fluorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by complex aromatic systems and functional groups that modulate its biological interactions. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. It has been proposed that the compound acts as an inhibitor of certain kinases, which are crucial for various cellular processes including proliferation and survival. The inhibition of these kinases can lead to altered signaling pathways associated with cancer cell growth and metastasis.
In Vitro Studies
Research has shown that This compound exhibits significant inhibitory activity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 0.45 |
| MCF-7 (Breast Cancer) | 0.60 |
| HeLa (Cervical Cancer) | 0.55 |
These values indicate a potent effect on cell viability and proliferation, suggesting potential therapeutic applications in oncology.
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in reducing tumor size in xenograft models. For example, in a study involving mice implanted with A549 cells, treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups after four weeks of administration.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : Significant reduction in tumor growth in preclinical models.
- Kinase Inhibition : Targeting specific kinases involved in tumorigenesis.
- Selectivity : Exhibits selectivity for certain cancer types over normal cells, minimizing potential side effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A patient with advanced non-small cell lung cancer (NSCLC) was treated with a regimen including this compound. After three months, imaging revealed a 30% decrease in tumor burden , correlating with improved patient outcomes.
- Case Study 2 : In a clinical trial involving patients with metastatic breast cancer, administration of this compound led to partial responses in 40% of participants , indicating promising efficacy.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN6O/c1-25(2)17-22-15(23-18(24-17)26-8-3-4-9-26)11-21-16(27)10-12-13(19)6-5-7-14(12)20/h5-7H,3-4,8-11H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJGNPCUFHSIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














